N-(4-hydroxyphenyl)carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H13NO |
|---|---|
Molecular Weight |
259.3 g/mol |
IUPAC Name |
4-carbazol-9-ylphenol |
InChI |
InChI=1S/C18H13NO/c20-14-11-9-13(10-12-14)19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,20H |
InChI Key |
JOYGDTAPXVGLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to N 4 Hydroxyphenyl Carbazole and Its Derivatives
Direct Synthesis Routes to N-(4-hydroxyphenyl)carbazole and Analogues
Direct synthetic methods provide a straightforward pathway to the this compound core. These routes are broadly categorized into transition metal-catalyzed reactions and metal-free strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metals, particularly palladium and copper, have proven to be powerful catalysts for the formation of the crucial C-N bond in carbazole (B46965) synthesis. wjpmr.com These methods often involve the coupling of a carbazole precursor with a suitably functionalized phenol (B47542) derivative.
Palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination, are a cornerstone for the synthesis of N-arylcarbazoles. wjpmr.comnih.gov This methodology typically involves the reaction of a carbazole with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base. nih.govresearchgate.netnih.gov The choice of ligand is critical for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. researchgate.net For instance, the use of a magnetically recoverable palladium nanocatalyst supported on biochar has been shown to facilitate the one-pot synthesis of 9H-carbazoles from anilines and 1,2-dihaloarenes under microwave irradiation, offering a significant reduction in reaction times. organic-chemistry.org
A notable strategy for constructing N-substituted carbazoles involves a palladium-catalyzed tandem reaction sequence. This can include an intermolecular amination followed by an intramolecular direct arylation. organic-chemistry.org Another approach combines sequential palladium-catalyzed C-H functionalization and C-N bond formation. nih.gov This method allows for the controlled synthesis of unsymmetrical carbazoles, where the substitution pattern is dictated by the design of the biaryl amide substrate. nih.gov Research has demonstrated the conversion of 2-acetaminobiphenyl to N-acetylcarbazole using a palladium acetate (B1210297) catalyst with copper(II) acetate as a reoxidant. nih.gov
Furthermore, a one-pot synthesis of carbazoles can be achieved through palladium-catalyzed N-arylation of anilines with aryl triflates, followed by an oxidative coupling step. rsc.org This process, facilitated by a single palladium catalyst, provides a streamlined route to various functionalized carbazoles. rsc.org The development of air- and moisture-stable palladium complexes has also expanded the utility of Buchwald-Hartwig amination for synthesizing N-(hetero)arylcarbazoles from aryl chlorides. researchgate.net
| Catalyst System | Reactants | Key Features |
| Pd(OAc)2 / Ligand | Carbazole, Aryl Halide/Triflate | Widely applicable, ligand choice is crucial. nih.govresearchgate.net |
| Pd Nanocatalyst (on biochar) | Anilines, 1,2-Dihaloarenes | Microwave-assisted, reduced reaction times. organic-chemistry.org |
| Pd(OAc)2 / Cu(OAc)2 | 2-Acetaminobiphenyl | Tandem C-H functionalization and C-N bond formation. nih.gov |
| Pd Catalyst | Anilines, Aryl Triflates | One-pot N-arylation and oxidative coupling. rsc.org |
This table summarizes various palladium-catalyzed systems for the synthesis of carbazole derivatives.
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for C-N bond formation. wjpmr.comwikipedia.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts. wikipedia.org The traditional Ullmann reaction often utilizes stoichiometric amounts of copper, but modern variations employ soluble copper catalysts with various ligands to improve efficiency. wikipedia.org
Copper-catalyzed intramolecular C-H amination has been developed for the synthesis of carbazoles. A key aspect of this method is the use of a picolinamide-based directing group, which is removed after the coupling reaction. nih.gov This approach proceeds without the need for palladium or hypervalent iodine oxidants. nih.gov Double copper-catalyzed C-N coupling reactions of 2,2'-dibromobiphenyl (B83442) with amines have also been shown to be an effective route to carbazole derivatives. organic-chemistry.org
| Reaction Type | Catalyst System | Key Features |
| Ullmann Condensation | Copper (stoichiometric or catalytic) | Classic method, often requires high temperatures. wikipedia.org |
| Intramolecular C-H Amination | Copper catalyst with picolinamide (B142947) directing group | Palladium- and oxidant-free. nih.gov |
| Double C-N Coupling | Copper catalyst | Utilizes 2,2'-dibromobiphenyl and amines. organic-chemistry.org |
This table outlines key copper-mediated strategies for carbazole synthesis.
While less common than palladium and copper, iridium and rhodium catalysts offer unique reactivity for carbazole synthesis. Iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls, using air as a terminal oxidant and a copper co-catalyst, provides a direct route to N-H carbazoles. organic-chemistry.orgnih.gov
Rhodium catalysts have been employed for the synthesis of carbazoles from substituted biaryl azides. organic-chemistry.org More recently, rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered 3-(indol-3-yl)-3-oxopropanenitriles has been developed to create fused carbazole scaffolds through C-H activation. rsc.org This method allows for the formation of six-, seven-, and eight-membered rings. rsc.org
Copper-Mediated Cyclizations and Functionalizations
Metal-Free Cyclization and Annulation Strategies
Growing interest in sustainable chemistry has spurred the development of metal-free methods for carbazole synthesis. organic-chemistry.orgnih.gov These strategies avoid the cost and potential toxicity associated with residual transition metals. kyoto-u.ac.jp
One prominent metal-free approach involves an indole-to-carbazole strategy promoted by ammonium (B1175870) iodide (NH4I). organic-chemistry.orgnih.gov This reaction proceeds through a formal [2 + 2 + 2] annulation of indoles, ketones, and nitroolefins, offering high regioselectivity and tolerance for a variety of functional groups. organic-chemistry.orgnih.gov The mechanism is thought to involve a cascade of condensation, nucleophilic annulation, and aromatization. organic-chemistry.org
Another metal-free route is the "aromatic metamorphosis" of dibenzothiophene (B1670422) dioxides. kyoto-u.ac.jp In this one-pot reaction, dibenzothiophene dioxides react with anilines via sequential intermolecular and intramolecular nucleophilic aromatic substitution to yield carbazoles. kyoto-u.ac.jp Phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of 2-aryl enaminones to form carbazolone derivatives through an oxidative aromatic C-N bond formation. researchgate.net
Photocatalytic Approaches in Carbazole Synthesis
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as an energy source. mdpi.comresearchgate.net In the context of carbazole synthesis, photoredox catalysis can be merged with transition metal catalysis to achieve novel reactivity. researchgate.net
For instance, a dual catalytic system combining a palladium catalyst with a visible-light-absorbing photoredox catalyst can facilitate the synthesis of carbazoles. mdpi.com In this system, the photocatalyst assists in the oxidation of the palladium catalyst, enabling a more atom-efficient reaction under mild conditions. mdpi.com The generation of nitrogen-centered radicals is a key feature of both photocatalytic and electrochemical approaches to carbazole synthesis, though the methods of radical generation differ. mdpi.com
Furthermore, carbazole-based organic photocatalysts themselves have been developed. acs.orgrsc.org These catalysts can be used for various transformations, including the reductive cleavage of C-O bonds in alkyl aryl ethers. acs.org The interaction of an N-H carbazole photocatalyst with a base like cesium carbonate can enhance its reducing ability, facilitating challenging single-electron transfer events. acs.org
Functionalization and Derivatization Strategies for Carbazole Nucleus and Phenyl Substituent
The chemical scaffold of this compound presents a versatile platform for synthetic modification. Both the carbazole nucleus and the N-linked phenyl group offer multiple sites for functionalization, enabling the systematic tuning of the molecule's electronic and steric properties. Strategic derivatization is crucial for developing advanced materials and biologically active compounds. This section explores the key methodologies for modifying this core structure, focusing on regioselective C-H functionalization, N-substitution, and the strategic manipulation of the hydroxyl group.
Regioselective C-H Functionalization of the Carbazole Core
The carbazole core, a privileged nitrogen-containing heterocycle, is a cornerstone in materials science and medicinal chemistry. chim.it Transition metal-catalyzed C-H activation has become a powerful tool for the precise modification of the carbazole skeleton. chim.it This approach allows for the introduction of functional groups at specific positions, a task that can be challenging with classical methods like electrophilic aromatic substitution. chim.itrsc.org
Directing groups play a pivotal role in achieving high regioselectivity in C-H functionalization. chim.itrsc.org For instance, a trivalent phosphine unit attached to the carbazole nitrogen can direct rhodium-catalyzed C-H alkenylation exclusively to the C1 position. chim.it Similarly, a pyrimidinyl directing group can facilitate iridium(III)-catalyzed intermolecular insertion of diazo compounds at the C1-position of the carbazole. chim.it The use of a pyridyl moiety has also been shown to direct the diacylation of the carbazole at the 1 and 8 positions. chim.it
Recent advancements have also enabled the functionalization of the sterically hindered C4 and C5 "bay" regions of the carbazole nucleus through regioselective dilithiation, opening new avenues for creating novel carbazole architectures. rsc.org Palladium-catalyzed reactions, in particular, offer a versatile platform for creating both tricyclic and tetracyclic carbazole systems through a sequential [3 + 2] heteroannulation process involving Buchwald-Hartwig amination followed by C-arylation. nih.gov This method provides control over both the initial C-N bond formation and the subsequent regioselective C-H activation step. nih.gov
A variety of functional groups can be introduced onto the carbazole core using these methods, including alkyl, alkenyl, acyl, and succinimide (B58015) groups. chim.itrsc.org These modifications are instrumental in fine-tuning the electronic and photophysical properties of carbazole derivatives for applications in areas such as organic light-emitting diodes (OLEDs) and as fluorescent sensors. conicet.gov.ar
Table 1: Examples of Regioselective C-H Functionalization of Carbazole Derivatives
| Catalyst/Directing Group | Reagent | Functionalization Position | Reference |
| Rh(I) / Trivalent phosphine | Alkenes | C1 | chim.it |
| Ir(III) / Pyrimidinyl group | Diazo compounds | C1 | chim.it |
| Pd(II) / Pyridyl moiety | Aldehydes | C1, C8 (Diacylation) | chim.it |
| Dilithiation | Various electrophiles | C4, C5 | rsc.org |
| Pd(0)/Pd(II) | Aryl halides, Amines | Various (Annulation) | nih.gov |
| Rhodium catalyst | Maleimides | C1 | rsc.org |
N-Substitution and Linker Modulation in N-Arylated Carbazoles
The nitrogen atom of the carbazole ring provides a convenient handle for introducing a wide variety of substituents, significantly influencing the molecule's properties. The synthesis of N-arylated carbazoles, including this compound, is often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. mdpi.comd-nb.infoorganic-chemistry.org These methods allow for the coupling of the carbazole nitrogen with various aryl halides. beilstein-journals.orgbeilstein-journals.org
A notable approach involves the palladium-catalyzed reaction of cyclic diaryliodonium salts with anilines. d-nb.info This cascade reaction proceeds through a ring-opening of the iodonium (B1229267) salt by the amine, followed by an intramolecular palladium-mediated cross-coupling to form the N-aryl carbazole. d-nb.info This method has proven particularly effective with electron-deficient anilines. d-nb.info Another strategy for creating N-aryl carbazoles is a metal-free approach involving the ladderization of fluorinated oligophenylenes, triggered by an electronic transfer from dimsyl anions. rsc.org
The nature of the substituent on the N-phenyl ring can be modulated to tune the electronic properties of the molecule. conicet.gov.ar Attaching different substituents can alter the dihedral angle between the N-phenyl ring and the carbazole moiety, which in turn affects the degree of electronic delocalization and the energy of the excited states. conicet.gov.ar For example, the introduction of aromatic rings at the 3, 6, and 9 positions of the carbazole unit can expand the conjugated system. rsc.org
Linker modulation, the introduction of a spacer between the carbazole nitrogen and another functional group, is another key strategy. For instance, N-alkylated carbazoles can be prepared by reacting carbazole with alkyl bromides in the presence of a phase-transfer catalyst. beilstein-journals.org These alkyl chains can then be further functionalized. A common synthetic route to this compound involves the initial synthesis of 9-(4-methoxyphenyl)carbazole (B100389), followed by demethylation to reveal the hydroxyl group. rsc.org The synthesis of 9-(4-methoxyphenyl)carbazole can be achieved through methods like the Ullmann condensation between carbazole and 4-iodoanisole. rsc.org
Table 2: Synthetic Approaches to N-Arylated Carbazoles
| Method | Reactants | Catalyst/Reagent | Key Features | Reference |
| Buchwald-Hartwig Amination | Carbazole, Aryl Halide | Palladium catalyst, Ligand, Base | General and versatile for C-N bond formation. | nih.gov |
| Ullmann Condensation | Carbazole, Aryl Halide | Copper catalyst, Base | Classic method, often requiring high temperatures. | mdpi.com |
| Cyclic Iodonium Salts | Cyclic Diaryliodonium Salt, Aniline | Palladium catalyst | Cascade reaction, good for electron-deficient anilines. | d-nb.info |
| Metal-Free Ladderization | Fluorinated Oligophenylenes, Amine | Dimsyl anion | Forms multiple C-N bonds in one pot. | rsc.org |
| Chichibabin Reaction | Diacetylated carbazole, Benzaldehyde | Ammonium acetate | Forms pyridine (B92270) ring in situ for polymer synthesis. | beilstein-journals.org |
Strategic Introduction and Modification of Hydroxyl and Other Auxiliary Groups
The hydroxyl group on the N-phenyl substituent of this compound is a critical functional handle for further derivatization. Its presence allows for a range of chemical transformations, enabling the attachment of various auxiliary groups to tailor the molecule's properties for specific applications.
A common strategy for introducing the hydroxyl group is through the deprotection of a precursor, such as a methoxy (B1213986) group. rsc.org For example, 3,6-bis(4-methylphenyl)-9-(4-methoxyphenyl)carbazole can be synthesized and subsequently treated with a demethylating agent like boron tribromide to yield the corresponding 4-hydroxyphenyl derivative. rsc.org This hydroxyl group can then undergo further reactions. For instance, it can participate in a nucleophilic substitution reaction with compounds like 4-vinylbenzyl chloride to introduce a polymerizable moiety. rsc.org
The reactivity of the phenolic hydroxyl group allows for various modifications. O-alkylation is a common transformation, as demonstrated by the reaction of 4-hydroxycarbazole (B19958) with methyl 5-bromovalerate. ijrpc.com This strategy can be used to introduce linker chains of varying lengths, which can be beneficial for controlling the organization of the molecules in materials. mdpi.comnih.gov
The introduction of other auxiliary groups onto the carbazole or phenyl rings can be achieved through various synthetic methods. For example, piperazine (B1678402) and its derivatives, which are important pharmacophores, can be linked to the carbazole nucleus. google.com The synthesis might involve first preparing a halogenated carbazole, which then reacts with a suitable piperazine derivative. google.com The strategic placement of functional groups can be guided by the desired electronic or biological properties. For instance, introducing acetoxyl, hydroxyl, or bromine groups onto phenylpropanoid fragments has been shown to enhance pharmacological activities. nih.gov
The selective modification of hydroxyl groups in polyphenolic compounds is often guided by differences in their acidity and steric environment. nih.gov While this compound has only one hydroxyl group, in related polyhydroxylated systems, selective protection and deprotection strategies are crucial for achieving regioselective functionalization. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Elucidation of Molecular Structure and Conformational Analysis
Structural analysis confirms the identity and purity of N-(4-hydroxyphenyl)carbazole, providing insights into the connectivity of its atoms and the orientation of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. While specific spectral data for the unsubstituted compound is not detailed in the reviewed literature, the expected chemical shifts can be inferred from the analysis of closely related carbazole (B46965) derivatives. arabjchem.orgresearchgate.nettubitak.gov.tr
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the carbazole and the hydroxyphenyl rings. The protons on the carbazole moiety typically appear as multiplets in the downfield region, generally between 7.0 and 8.5 ppm. The protons on the 4-hydroxyphenyl group would also resonate in the aromatic region, with their exact shifts influenced by the electron-donating hydroxyl group. A characteristic singlet for the phenolic hydroxyl (-OH) proton would also be present, though its position can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct information about the carbon skeleton. researchgate.nettubitak.gov.tr It would feature signals for all non-equivalent carbon atoms in the molecule. The carbons of the carbazole ring typically resonate in the 110-145 ppm range. The carbons of the hydroxyphenyl ring would also appear in this aromatic region, with the carbon atom bonded to the hydroxyl group showing a characteristic downfield shift.
Expected ¹H and ¹³C NMR Data for this compound This table is based on typical chemical shift values for carbazole and phenol (B47542) derivatives.
| Atom Type | Spectroscopy | Expected Chemical Shift (ppm) |
|---|---|---|
| Carbazole Aromatic Protons | ¹H NMR | 7.0 - 8.5 |
| Phenyl Aromatic Protons | ¹H NMR | 6.8 - 7.5 |
| Phenolic -OH Proton | ¹H NMR | 4.0 - 10.0 (variable) |
| Carbazole Aromatic Carbons | ¹³C NMR | 110 - 145 |
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman are used to identify the functional groups and study the vibrational modes of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-N stretching of the carbazole's tertiary amine and aromatic C=C stretching vibrations would appear in the 1600-1400 cm⁻¹ region. arabjchem.orgtubitak.gov.trresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching modes are usually strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ range. These vibrational studies are crucial for confirming the presence of key functional groups and for analyzing the molecule's conformational state. researchgate.net
Key Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1400 - 1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Investigation of Electronic Properties and Transitions via UV-Visible Spectroscopy
UV-Visible absorption spectroscopy is employed to probe the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from its conjugated π-electron system.
The primary electronic transitions observed are π-π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings of the carbazole and phenyl groups. These typically result in strong absorption bands. Additionally, an intramolecular charge transfer (ICT) transition can occur, where electron density moves from the electron-donating carbazole moiety to the hydroxyphenyl ring upon excitation. acs.org The position and intensity of these absorption bands are sensitive to the molecular environment.
Photoluminescence and Fluorescence Spectroscopic Investigations
This compound and its derivatives are known for their luminescent properties, making them suitable for applications in optoelectronics.
Upon excitation with UV light, this compound exhibits fluorescence, typically emitting in the blue region of the spectrum. The emission originates from the relaxation of the molecule from its lowest singlet excited state (S₁) to the ground state (S₀). The specific wavelength of maximum emission (λ_em) is a key characteristic.
The efficiency of this emission is quantified by the photoluminescence quantum yield (Φ_PL), which is the ratio of photons emitted to photons absorbed. Carbazole derivatives can exhibit high quantum yields, although this can be influenced by factors such as molecular rigidity and the surrounding environment. The fluorescence lifetime (τ) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. For many carbazole-based emitters, lifetimes are typically in the nanosecond range.
This compound exhibits solvatochromism, where the position of its absorption and emission bands changes with the polarity of the solvent. This phenomenon is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states.
Due to the intramolecular charge transfer (ICT) character, the excited state is more polar than the ground state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. This means the emitted light will have a longer wavelength in more polar solvents. This sensitivity to the local environment makes this compound a potential candidate for use as a fluorescent probe.
Aggregation-Induced Emission (AIE) Characteristics
The underlying mechanism for AIE in many propeller-shaped molecules, including numerous carbazole derivatives, is attributed to the restriction of intramolecular rotation (RIR). In dilute solutions, the phenyl and carbazole moieties can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to relax via radiative emission, leading to a significant enhancement of fluorescence. frontiersin.org
For carbazole-based fluorophores, the formation of aggregates can be induced by adding a poor solvent (like water) to a solution of the compound in a good solvent (like tetrahydrofuran, THF). Typically, at a low fraction of the poor solvent, the emission is weak. As the fraction of the poor solvent increases, the molecules start to aggregate, leading to a substantial increase in fluorescence intensity. frontiersin.org For instance, studies on carbazole derivatives linked to tetraphenylethene (a well-known AIE-gen) show they are non-fluorescent in THF but exhibit strong fluorescence in aggregate states and as thin films. rsc.org Similarly, other carbazole-based systems show that fluorescence, which may be weak in solution due to intramolecular charge transfer (ICT) quenching effects, can be significantly enhanced upon aggregation. frontiersin.org
While no specific data exists for this compound, it possesses both a carbazole and a hydroxyphenyl group, which could engage in intramolecular rotations. It is plausible that it could exhibit AIE or the related aggregation-induced emission enhancement (AIEE) under appropriate conditions, but this would require experimental verification.
Transient Absorption Spectroscopy for Excited State Dynamics and Intermediates
Detailed transient absorption spectroscopy studies specifically targeting this compound to elucidate its excited-state dynamics and intermediates could not be found in the surveyed literature. However, extensive research on carbazole and its N-substituted derivatives provides a solid framework for understanding the potential processes involved. mdpi.com
Transient absorption spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states on timescales ranging from femtoseconds to microseconds. Upon photoexcitation with a laser pulse (pump), the molecule is promoted to an excited singlet state (S_n). From here, a series of rapid processes occur, which can be tracked by a second, broadband light pulse (probe) that measures changes in absorption.
For the parent carbazole and its simple derivatives (e.g., N-ethylcarbazole), studies have revealed the following general dynamics:
Internal Conversion and Vibrational Cooling: Following excitation to a higher singlet state (S_n), the molecule typically undergoes very rapid internal conversion (IC) to the lowest excited singlet state (S₁), often on a sub-picosecond timescale. This is followed by vibrational cooling as the "hot" S₁ molecule transfers excess vibrational energy to the surrounding solvent, a process that occurs on the picosecond timescale. mdpi.com
S₁ State Decay and Intersystem Crossing: The S₁ state has a lifetime typically in the range of several nanoseconds (e.g., 7-15 ns for carbazole in various organic solvents). mdpi.com This state can decay back to the ground state (S₀) via fluorescence or non-radiative decay. Concurrently, it can undergo intersystem crossing (ISC) to populate the triplet manifold, forming the lowest triplet state (T₁). The quantum yield for triplet formation in carbazole is significant, often around 50-56%. mdpi.com
Spectral Signatures: Transient absorption spectra of carbazole derivatives typically show characteristic bands for each transient species. The S₁ state often exhibits excited-state absorption (ESA) at specific wavelengths (e.g., around 350 nm and 600 nm for carbazole). The T₁ state also has a distinct absorption, often peaking at a different wavelength (e.g., ~420 nm for carbazole). The decay of the S₁ absorption signal is accompanied by the rise of the T₁ absorption signal, allowing for the kinetic analysis of the ISC process. mdpi.com
Formation of Radical Cations: In the presence of an electron acceptor or through two-photon excitation, the formation of the carbazole radical cation (Cz•⁺) can be observed. mdpi.com This species has its own characteristic absorption bands and is a key intermediate in photochemically induced polymerization and other electron transfer reactions.
The table below summarizes typical transient species and their characteristics observed for the carbazole chromophore, which would be foundational for interpreting any future studies on this compound.
| Transient Species | Formation Process | Typical Absorption Maxima (nm) | Typical Lifetime | Decay Pathway(s) |
|---|---|---|---|---|
| Vibrationally Hot S₁ (S₁*) | Internal Conversion from S_n | Broad, evolving spectrum | ~8-20 ps | Vibrational Cooling to S₁ |
| Lowest Excited Singlet (S₁) | Vibrational Cooling | ~350, ~600 | ~7-15 ns | Fluorescence, ISC to T₁, Non-radiative decay |
| Lowest Triplet (T₁) | Intersystem Crossing from S₁ | ~420 | several µs | Phosphorescence, Non-radiative decay |
| Radical Cation (Cz•⁺) | Electron Transfer | Broad absorption in Vis-NIR | Long-lived | Reaction/Recombination |
Data generalized from studies on carbazole and its simple derivatives. mdpi.com
For this compound, the presence of the hydroxyl group could introduce additional excited-state processes, such as excited-state proton transfer (ESPT), especially in polar or hydrogen-bonding solvents. mdpi.com This could lead to the formation of an anionic species with distinct spectral and dynamic properties, potentially competing with or modifying the pathways observed for simpler N-substituted carbazoles. However, without direct experimental evidence, this remains speculative.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Ground State Properties
DFT is a widely used quantum chemical method for calculating the electronic structure of molecules. cp2k.org It is instrumental in determining ground-state properties by optimizing the molecular geometry to its lowest energy conformation and analyzing the resulting electronic configuration.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional structure of a molecule. cp2k.org For N-(4-hydroxyphenyl)carbazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netacs.org Theoretical studies on similar carbazole (B46965) derivatives indicate that the carbazole ring can be significantly twisted relative to the phenyl group, which affects the electronic conjugation between the two moieties. researchgate.net
A key outcome of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These frontier molecular orbitals are critical in determining the electronic and optical properties of a molecule. numberanalytics.comscribd.com In donor-acceptor systems, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting part. nankai.edu.cn For this compound, both the carbazole and the hydroxyphenyl groups are electron-donating. DFT calculations on related carbazole-based donor-acceptor compounds show that the HOMO is generally localized on the carbazole unit, which is a strong electron donor. nankai.edu.cnrsc.org The LUMO is typically delocalized across the acceptor and the π-conjugated bridge. nankai.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity and the energy required for electronic excitation. science.gov Computational studies on various carbazole derivatives have reported a wide range of HOMO-LUMO gaps, which can be tuned by modifying the donor and acceptor groups. nankai.edu.cnrsc.orgresearchgate.net
Table 1: Representative Calculated HOMO-LUMO Energies for Carbazole Derivatives This table presents data for related carbazole compounds to illustrate typical values obtained through DFT calculations.
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Triazine-linked Carbazole | ~ -5.04 | ~ -3.20 | ~ 1.84 | researchgate.net |
| Carbazole-Cyanopyridone Hybrids | -5.35 to -5.69 | -2.92 to -3.02 | 2.36 to 2.74 | rsc.org |
| Carbazole-Benzothiadiazole | -5.25 | -2.85 | 2.40 | nankai.edu.cn |
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govbhu.ac.in The MESP surface is color-coded to represent different potential values: red indicates regions of negative potential (high electron density), typically associated with lone pairs on electronegative atoms, while blue signifies regions of positive potential (electron-poor). nih.gov Green areas represent neutral or zero potential. nih.gov
For this compound, an MESP analysis would be expected to show a region of high negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the carbazole moiety. These sites are susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be predicted around the hydrogen atom of the hydroxyl group, indicating its acidic nature and suitability for hydrogen bonding. bhu.ac.inias.ac.in This analysis helps in understanding intermolecular interactions and the molecule's reactivity. nih.gov
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides detailed insights into intramolecular bonding and charge transfer interactions. nih.gov By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the stability arising from electron delocalization, also known as hyperconjugation. For this compound, NBO analysis could reveal the extent of π-electron delocalization between the carbazole and hydroxyphenyl rings and quantify the donor-acceptor interactions within the molecule.
Frontier Molecular Orbital (FMO) analysis focuses specifically on the HOMO and LUMO. numberanalytics.com The distribution and energies of these orbitals govern the molecule's electronic transitions and reactivity. researchgate.net In this compound, the spatial distribution of the HOMO and LUMO, as visualized in FMO analysis, would confirm the charge separation characteristic of a donor-acceptor system. The HOMO would be predominantly located on the electron-rich carbazole and hydroxyphenyl units, while the LUMO would be distributed over the conjugated system, ready to accept an electron upon excitation. rsc.org This separation is a key indicator of potential intramolecular charge transfer upon photoexcitation. rsc.orgresearchgate.net
Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying molecules in their electronic excited states. nih.govarxiv.org It is widely used to predict absorption and emission spectra, as well as to characterize the nature of electronic transitions, such as Intramolecular Charge Transfer (ICT). researchgate.net
TD-DFT calculations can accurately predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. sci-hub.seresearchgate.net By optimizing the geometry of the first excited state (S1), it is also possible to calculate the emission energy, corresponding to the fluorescence maximum. nih.gov Functionals such as B3LYP and CAM-B3LYP are commonly used for these calculations, as they often provide results that are in good agreement with experimental data for organic dyes. sci-hub.seresearchgate.net
For this compound, TD-DFT would predict electronic transitions corresponding to π-π* transitions localized on the aromatic rings and lower-energy transitions with significant intramolecular charge transfer (ICT) character. researchgate.net Studies on similar carbazole derivatives show distinct absorption bands, with higher energy bands attributed to π-π* transitions within the carbazole unit and lower energy bands resulting from ICT between the donor and acceptor moieties. rsc.orgresearchgate.net The calculated emission wavelengths for related compounds often fall within the blue to green region of the visible spectrum. nankai.edu.cnrsc.org
Table 2: Representative Predicted Absorption and Emission Maxima for Carbazole Derivatives This table presents data for related carbazole compounds to illustrate typical values obtained through TD-DFT calculations.
| Compound Type | Predicted Absorption λmax (nm) | Predicted Emission λmax (nm) | Reference |
|---|---|---|---|
| Imidazole-based triphenyl heterocycles | 322 (HOMO→LUMO) | 545 (from keto form) | nih.gov |
| Carbazole-cyanopyridone hybrids | 270 (π-π*), ~350-450 (ICT) | 468-510 | rsc.org |
| Carbazole-Benzothiadiazole | ~420 | 506 | nankai.edu.cn |
This compound possesses the structural characteristics of a donor-acceptor molecule, making it a candidate for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In this process, an electron is transferred from the electron-donating part of the molecule to the electron-accepting part. researchgate.net TD-DFT is essential for characterizing these ICT states.
The nature of an excited state can be confirmed by analyzing the molecular orbitals involved in the transition. A transition with significant ICT character will show the electron density moving from a HOMO localized on the donor (carbazole and hydroxyphenyl) to a LUMO localized on the acceptor or bridging unit. rsc.org Experimental evidence of ICT includes a large Stokes shift and positive solvatochromism, where the emission spectrum shifts to longer wavelengths (red-shifts) as the polarity of the solvent increases. researchgate.net
Computational studies on the closely related N-(4-cyanophenyl)carbazole, where the electron-withdrawing cyano group promotes charge transfer, have provided detailed evidence of an ultrafast ICT process. nih.gov These studies identified a locally excited (LE) state as a precursor to the ICT state. nih.gov For this compound, the hydroxyl group is an electron-donating group, which might lead to more complex D-π-D electronic behavior. However, the potential for charge transfer from the carbazole nitrogen to the phenyl ring system still exists. TD-DFT calculations can elucidate the energy levels of both LE and ICT states and determine whether the ICT state is energetically accessible, providing fundamental insights into the molecule's photophysical behavior. researchgate.netrsc.org
Prediction of Absorption and Emission Maxima
Computational Studies on Charge Transport Properties and Carrier Mobility (e.g., Hole and Electron Mobility)
Carbazole derivatives are widely investigated as hole transporting materials (HTMs) for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. nih.govresearchgate.net Computational studies are crucial for predicting the charge transport properties and guiding the design of new, efficient materials. rsc.orgacs.org Key parameters derived from these studies include reorganization energy (λ), ionization potential (IP), electron affinity (EA), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org
According to Marcus theory, a lower reorganization energy (for both holes, λh, and electrons, λe) facilitates faster charge hopping, leading to higher carrier mobility. acs.org Therefore, a primary goal of computational modeling is to design molecules with low reorganization energies.
A theoretical study on a series of small carbazole-based molecules designed for use as HTMs in perovskite solar cells provides relevant insights. nih.gov In this research, DFT calculations were used to investigate molecules where carbazole was substituted at various positions with groups like methoxyphenyl. nih.gov The reorganization energies were calculated to predict whether the molecules would be better suited for hole or electron transport. For instance, one molecule, M2, was found to have favorable electron transfer properties, suggesting its potential use as an electron transport material (ETM), while several others (M1, P1,2, and E1,2) were identified as more favorable HTMs. nih.gov
Another DFT study investigated new donor-acceptor structures, pairing carbazole as the donor with acceptors like furan, aniline, and hydroquinone. researchgate.net The study found that linking carbazole at the 2,7-positions helps stabilize the structure with a more effective conjugation length compared to linkages at the 3,6-positions. This improved conjugation in the 2,7-linked oligomers resulted in lower hole reorganization energies, suggesting more efficient hole transport. researchgate.net
The following table summarizes key computed parameters for representative carbazole derivatives from the literature, illustrating the typical range of values for this class of compounds.
Table 1: Computed Charge Transport Properties of Representative Carbazole Derivatives Note: This data is for the specified derivatives, not this compound.
| Compound Class | Reorganization Energy (Hole, λh) (eV) | Reorganization Energy (Electron, λe) (eV) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
|---|---|---|---|---|---|---|
| 2,7-carbazole-derived oligomers | Lower λh | - | Higher HOMO levels | - | - | researchgate.net |
| 3,6-carbazole-derived oligomers | Higher λh | - | Lower HOMO levels | - | - | researchgate.net |
| Methoxyphenyl-substituted carbazoles (P1, P2) | Favorable for HTM | - | - | - | - | nih.gov |
These studies collectively demonstrate that the charge transport properties of carbazole derivatives can be finely tuned by modifying substituents and the linkage positions on the carbazole core. rsc.orgacs.org The introduction of a hydroxyphenyl group at the nitrogen atom, as in this compound, would create a donor-π-acceptor (D-π-A) type structure, which is known to influence HOMO/LUMO levels and charge mobility.
Non-Linear Optical (NLO) Property Theoretical Investigations
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. mdpi.comnih.gov Carbazole derivatives are a promising class of NLO materials due to their extended π-conjugated system, which facilitates intramolecular charge transfer (ICT) from a donor to an acceptor group—a key requirement for a large NLO response. mdpi.com
Theoretical calculations, primarily using DFT and Time-Dependent DFT (TD-DFT), are employed to predict NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO activity. mdpi.comresearchgate.net These studies often explore how modifying the donor, acceptor, and π-linker components of a molecule can enhance its NLO response. mdpi.comnih.gov
A study on novel quinoline-carbazole based compounds designed with a D-A-D-π-A configuration found that the designed molecules exhibited significantly enhanced NLO responses compared to their parent molecules. mdpi.com The designed compounds showed a smaller HOMO-LUMO energy gap, which is indicative of higher reactivity and better NLO properties. mdpi.com The calculated first hyperpolarizability (β) values for the designed compounds were substantially larger than those of the reference molecules, suggesting their potential for use in high-tech optical devices. mdpi.com
Another computational study investigated the NLO properties of azo-carbazole derivative dyes. researchgate.net The theoretical calculations were compared with experimental data from UV-vis spectroscopy, showing a good correlation and validating the predictive power of the computational models for this class of compounds. researchgate.net
The structure of this compound features a carbazole unit (electron donor) linked to a hydroxyphenyl group (which can act as both a donor and part of the π-system). This D-π-A like structure is a classic design for NLO chromophores. The charge transfer from the carbazole nitrogen and the phenyl ring through the π-system is expected to result in a significant NLO response.
The table below presents theoretical NLO data for related chalcone (B49325) and quinoline-carbazole compounds, which follow similar D-π-A structural principles.
Table 2: Theoretical NLO Properties of Representative D-π-A Systems Note: This data is for the specified derivatives, not this compound.
| Compound/System | Method | First Hyperpolarizability (β) | Comparison Standard | Source |
|---|---|---|---|---|
| (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | DFT | Larger than urea | Urea | acs.org |
| 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DFT | Better NLO properties than p-nitroaniline | para-nitro aniline | acs.org |
Advanced Material Science Applications and Device Engineering Research
Role of N-(4-hydroxyphenyl)carbazole Derivatives in Organic Electronics
The inherent characteristics of carbazole-based molecules make them highly suitable for various roles within organic electronic devices. mdpi.com Their electron-rich nature and high hole mobility have led to their widespread use as building blocks in the design of materials for organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic applications. mdpi.comnih.govmdpi.com
Emitters in Organic Light Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives, including those with a 4-hydroxyphenyl substituent, are pivotal in the development of efficient emitters for OLEDs. Their high fluorescence quantum yields and the ability to tune their emission color make them attractive for creating vibrant and efficient displays and lighting. rsc.orgresearchgate.net For instance, carbazole-based luminogens have been engineered to produce deep-blue emission, a critical component for full-color displays. rsc.org
Recent research has also focused on developing thermally activated delayed fluorescence (TADF) emitters using carbazole derivatives. frontiersin.org By carefully designing the molecular structure to create a small energy gap between the singlet and triplet excited states, these materials can harvest non-emissive triplet excitons, leading to significantly higher internal quantum efficiencies in OLEDs. For example, a TADF emitter incorporating a 1,3,6,8-tetramethyl-carbazole unit achieved a remarkable maximum external quantum efficiency of 26.0%. frontiersin.org
Furthermore, fused-ring carbazole derivatives, such as those based on indolocarbazole and indenocarbazole, have emerged as a promising class of emitters. rsc.org Their extended π-electron systems contribute to excellent thermal stability and high photoluminescence quantum yields, enabling the creation of OLEDs with outstanding efficiencies across the visible spectrum. rsc.org
Here is an interactive data table summarizing the performance of selected OLEDs using carbazole-based emitters:
| Emitter Compound | Host Material | Doping Conc. (wt%) | Max. EQE (%) | Emission Color | CIE Coordinates (x, y) | Ref. |
| tMCzPN | DPEPO | 20 | 26.0 | - | - | frontiersin.org |
| CzPN | DPEPO | 20 | 5.3 | - | - | frontiersin.org |
| DCPPy | - | - | 21.58 | Blue | - | researchgate.net |
| C-O | Tris(2-phenylpyridine)iridium | - | - | Green | - | rsc.org |
| Cz-CyP₅ | - | - | 5.41 | Cyan | - | rsc.org |
| CZ-2 | - | - | - | Greenish-Blue | (0.17, 0.30) | mdpi.com |
| CZ-1 | - | - | - | Greenish-Blue | (0.16, 0.29) | mdpi.com |
| Compound 4 | - | - | - | Bluish | (0.25, 0.23) | rsc.org |
Host Materials in Phosphorescent OLEDs (PhOLEDs)
In phosphorescent OLEDs (PhOLEDs), which utilize heavy metal complexes to achieve high efficiencies, the host material plays a crucial role in facilitating energy transfer to the phosphorescent guest. Carbazole derivatives, including those with a 4-hydroxyphenyl group, are excellent candidates for host materials due to their high triplet energies. rsc.orgmdpi.com This high triplet energy ensures efficient transfer to the phosphorescent dopant without significant energy loss.
For example, pyridinyl-carbazole derivatives have been successfully employed as host materials for both green and blue PhOLEDs. mdpi.com A blue PhOLED using one such host with a FIrpic emitter achieved a high external quantum efficiency of 10.3%, while a green device with an Ir(ppy)₃ emitter reached 9.4% EQE. mdpi.com Similarly, carbazole derivatives with diphenylamine (B1679370) or phenoxazine (B87303) units have been shown to be effective hosts for green phosphorescent emitters. rsc.org
The design of these host materials often involves creating a bipolar structure, which facilitates balanced charge transport and a wider recombination zone within the emitting layer, leading to improved device performance.
Below is a data table of selected PhOLEDs with carbazole-based host materials:
| Host Material | Emitter (Dopant) | Doping Conc. (wt%) | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | Ref. |
| H2 | FIrpic | 15 | 10.3 | 24.9 | 23.9 | mdpi.com |
| H2 | Ir(ppy)₃ | 10 | 9.4 | 34.1 | 33.9 | mdpi.com |
| C-O | Tris(2-phenylpyridine)iridium | - | - | 26.0 | 34.8 | rsc.org |
Hole Transport Materials (HTM)
The inherent electron-rich nature and high hole mobility of the carbazole moiety make its derivatives, including this compound, excellent hole transport materials (HTMs). mdpi.comnih.govmdpi.com In many organic electronic devices, an efficient HTM layer is essential for transporting holes from the anode to the emissive or active layer, ensuring balanced charge injection and recombination.
Researchers have synthesized novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives, which have demonstrated good thermal stability and high glass transition temperatures. mdpi.com Incorporating these materials into OLEDs resulted in significantly enhanced current, power, and external quantum efficiencies compared to devices without these specialized HTM layers. mdpi.com The strategic combination of carbazole and triphenylamine (B166846) moieties in a single molecule is a promising approach to achieving both high thermal stability and excellent hole-transport characteristics. mdpi.com
Application in Photovoltaic Devices (Solar Cells)
Carbazole derivatives are extensively utilized in organic photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). nih.govmdpi.com Their strong electron-donating ability makes them ideal as the donor component in donor-acceptor (D-A) architectures commonly used for photosensitizers. mdpi.comnih.gov
In DSSCs, carbazole-based dyes absorb sunlight and inject electrons into a semiconductor, initiating the process of converting light into electricity. mdpi.comnih.gov The performance of these cells is highly dependent on the molecular structure of the dye, with factors like the choice of acceptor and π-bridge units playing a crucial role in determining the power conversion efficiency. mdpi.com
Furthermore, carbazole derivatives are being explored as cost-effective alternatives to commonly used hole-transport materials like spiro-OMeTAD in PSCs. nih.govmdpi.com Donor-acceptor type carbazole derivatives have been successfully employed as HTMs in conventional PSCs, contributing to enhanced device performance. rsc.org Polymers based on 2,7-disubstituted carbazoles have also shown great promise as electron-donating materials in organic solar cells, with some donor-acceptor copolymers achieving power conversion efficiencies of up to 6%. rsc.org
Design Principles for Optoelectronic Performance Modulation
The optoelectronic properties of this compound and its derivatives can be precisely tuned through strategic molecular design. This allows for the optimization of materials for specific applications in organic electronics.
Structure-Property Relationships in Carbazole-Based Luminogens
The relationship between the molecular structure of carbazole-based luminogens and their resulting photophysical and electronic properties is a key area of research. By systematically modifying the structure, it is possible to control factors like emission color, quantum yield, and charge transport characteristics. rsc.orgresearchgate.net
Introducing different substituent groups at various positions on the carbazole ring can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org For example, substituting the 3-position of a 9-ethyl-carbazole with units like diphenylamine, phenoxazine, or phenothiazine (B1677639) allows for the tuning of emission properties and energy levels. rsc.org
Furthermore, the concept of aggregation-induced emission (AIE) has been explored in carbazole derivatives. researchgate.net In AIE-active molecules, emission is enhanced in the aggregated or solid state, which is highly desirable for solid-state lighting applications. The spatial arrangement of the donor and acceptor units within the molecule plays a critical role in determining whether a compound will exhibit AIE or the more common aggregation-caused quenching. researchgate.net For instance, spatially isolating the HOMO and LUMO can weaken detrimental intramolecular charge transfer effects in the aggregated state, leading to enhanced emission. researchgate.net
Theoretical calculations, such as density functional theory (DFT), are often employed to understand these structure-property relationships and to guide the design of new materials with desired optoelectronic properties. researchgate.netrsc.org
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | This compound |
| OLEDs | Organic Light Emitting Diodes |
| PhOLEDs | Phosphorescent Organic Light Emitting Diodes |
| HTM | Hole Transport Material |
| TADF | Thermally Activated Delayed Fluorescence |
| tMCzPN | 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl)nicotinonitrile |
| DPEPO | Bis(2-(diphenylphosphino)phenyl)ether oxide |
| CzPN | 6-(4-(carbazol-9-yl)phenyl)-2,4-diphenylnicotinonitrile |
| DCPPy | N-(3,5-di(9H-carbazol-9-yl)phenyl)-N-(pyridin-2-yl)pyridin-2-amine |
| C-O | 3-(Phenoxazin-10-yl)-9-ethyl-9H-carbazole |
| Tris(2-phenylpyridine)iridium | Tris(2-phenylpyridine)iridium(III) |
| Cz-CyP₅ | 4-((4-(9H-carbazol-9-yl)-6-(4-hydroxyphenyl)-2-oxopyridin-1(2H)-yl)methyl)benzonitrile |
| CZ-2 | (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile |
| CZ-1 | (Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(4-bromophenyl)acrylonitrile |
| H2 | Pyridinyl-carbazole derivative |
| FIrpic | Iridium(III)bis(4,6-difluorophenyl)-pyridinato-N,C2')picolinate |
| Ir(ppy)₃ | Tris(2-phenylpyridine)iridium(III) |
| 4-(9H-carbazol-9-yl)triphenylamine | 4-(9H-carbazol-9-yl)triphenylamine |
| DSSCs | Dye-Sensitized Solar Cells |
| PSCs | Perovskite Solar Cells |
| spiro-OMeTAD | 2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Occupied Molecular Orbital |
| AIE | Aggregation-Induced Emission |
| DFT | Density Functional Theory |
| 9-ethyl-carbazole | 9-ethyl-9H-carbazole |
| Diphenylamine | Diphenylamine |
| Phenoxazine | 10H-Phenoxazine |
| Phenothiazine | 10H-Phenothiazine |
| Indolocarbazole | Indolo[3,2-b]carbazole |
| Indenocarbazole | Indeno[1,2-b]carbazole |
Fabrication and Performance Evaluation in Research Devices
Derivatives of this compound are frequently employed as essential components in the active layers of organic electronic devices, such as organic light-emitting diodes (OLEDs). rsc.org The carbazole moiety is well-known for its excellent hole-transporting capabilities, high thermal stability, and good film-forming properties. rsc.orgresearchgate.net These characteristics make its derivatives ideal for use as hole-transporting layers (HTLs) or as hosts or emitters in the emissive layer (EML). rsc.orgacs.org
The fabrication of research devices typically involves a multilayer stack deposited on a transparent conductive oxide anode, most commonly Indium Tin Oxide (ITO). rsc.orgrsc.org The active layers are often formed by solution casting or vacuum thermal evaporation. researchgate.netgoogle.com.na
A common device architecture for evaluating the hole-transport capabilities of these materials is the hole-only device (HOD). rsc.org A representative HOD structure is: ITO / α-NPD (10 nm) / Carbazole Derivative (50 nm) / α-NPD (10 nm) / Ag (100 nm) . rsc.org In this setup, 4,4′-bis[N-(1-naphthyl)-N-phenyl-L-amino]-biphenyl (α-NPD) serves as both a hole-transporting layer and an electron-blocking layer (EBL) to ensure that the measured current is dominated by hole transport. rsc.org
In functional electroluminescent devices, the architecture is more complex. For polymer light-emitting diodes (PLEDs), a polyurethane (PU) derived from 9-butyl-3,6-bis(4-hydroxyphenyl)carbazole has been used as the HTL. rsc.org One such device configuration was: ITO / PEDOT:PSS (30 nm) / PU (20 nm) / EML (50 nm) / Mg (10 nm) / Ag (100 nm) . rsc.org Here, Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) acts as a hole-injection layer (HIL), and the emissive layer consists of a blend of other materials like Ir(ppy)₃, t-PBD, and polyvinylcarbazole (PVK). rsc.org
In devices where a carbazole derivative serves as the emitter, a hole-blocking layer (HBL) is often necessary to confine electrons within the emissive layer, enhancing recombination efficiency. rsc.orgacs.org For example, a deep blue-emitting device used a Zn(II) complex functionalized with carbazole, Zn(Lc)₂, as the emissive material in a four-layer structure: ITO / NPB (40 nm) / Zn(Lc)₂ (20 nm) / BCP (10 nm) / Alq₃ (30 nm) / Mg:Ag (150 nm) . acs.org In this architecture, NPB is the HTL, 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (BCP) is the HBL, and tris(8-hydroxyquinolinato)aluminium (Alq₃) is the electron-transporting layer (ETL). acs.org
The performance of devices incorporating this compound derivatives is evaluated through electroluminescence (EL) studies, which measure light output and efficiency as a function of operating voltage and current. These studies confirm the material's suitability for lighting and display applications. rsc.orgrsc.org
Devices using a carbazole-cyanopyridone hybrid that featured a 4-hydroxyphenyl moiety (Cz-CyP₅) as the emissive material have demonstrated promising performance for cyan fluorescence. rsc.org This device achieved a maximum current efficiency of 13.16 cd/A, a high power efficiency of 9.85 lm/W, and a good external quantum efficiency (EQE) of 5.41%. rsc.org
In another study, polyurethane-type polymers derived from 9-butyl-3,6-bis(4-hydroxyphenyl)carbazole were used as the hole-transporting layer in PLEDs. rsc.org A device with a double-layer HTL structure (PEDOT-PSS/PU) showed a dramatically increased current efficiency of 34.7 cd/A and a brightness of 12,500 cd/m². rsc.org This performance was significantly higher than a standard device without the polyurethane layer, which had a current efficiency of 21.8 cd/A and a brightness of 6250 cd/m². rsc.org
A deep blue-emitting device utilizing a carbazole-functionalized Zn(II) complex, Zn(Lc)₂, also showed strong performance. acs.org This device produced a pure blue emission at 452 nm with a brightness of over 2000 cd/m², demonstrating high efficiency and excellent stability in its EL spectra. acs.org The incorporation of the carbazole moiety was noted to significantly improve the hole injection ability of the material. acs.org
| Device Active Material/Layer | Device Architecture | Max Luminance (cd/m²) | Max Current Efficiency (cd/A) | Max Power Efficiency (lm/W) | EQE (%) | Source |
|---|---|---|---|---|---|---|
| Cz-CyP₅ (4-hydroxyphenyl derivative) Emitter | Multilayer OLED | Not Specified | 13.16 | 9.85 | 5.41 | rsc.org |
| Polyurethane from carbazole derivative (DDP5) as HTL | ITO/PEDOT–PSS/PU/EML/Mg/Ag | 12,500 | 34.7 | Not Specified | Not Specified | rsc.org |
| Standard Device (S2) without PU HTL | ITO/PEDOT–PSS/EML/Mg/Ag | 6,250 | 21.8 | Not Specified | Not Specified | rsc.org |
| Zn(Lc)₂ (carbazole-functionalized) Emitter | ITO/NPB/Zn(Lc)₂/BCP/Alq₃/Mg:Ag | >2000 | Not Specified | Not Specified | Not Specified | acs.org |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| This compound | This compound |
| α-NPD or NPD | 4,4′-bis[N-(1-naphthyl)-N-phenyl-L-amino]-biphenyl |
| TPBi | 2,2′,2′′-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |
| ITO | Indium Tin Oxide |
| LiF | Lithium Fluoride |
| Al | Aluminium |
| Ag | Silver |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| PU | Polyurethane |
| Ir(ppy)₃ | Tris[2-phenylpyridinato-C2,N]iridium(III) |
| t-PBD | 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
| PVK | Polyvinylcarbazole |
| Mg | Magnesium |
| NPB | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine |
| BCP | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (Bathocuproine) |
| Alq₃ | Tris(8-hydroxyquinolinato)aluminium |
| Zn(Lc)₂ | bis(2-(1-(6-(9H-carbazol-9-yl)hexyl)-1H-benzo[d]imidazol-2-yl)phenolate)zinc(II) |
Supramolecular Chemistry and Non Covalent Interactions
Self-Assembly and Molecular Recognition in Carbazole (B46965) Systems
Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a fundamental concept in supramolecular chemistry. rsc.org Carbazole-containing molecules, including N-(4-hydroxyphenyl)carbazole, are excellent building blocks for self-assembly due to their rigid, planar structure and the presence of hydrogen bond donors (N-H group) and acceptors. nih.govcarloneresearch.eu The interplay of π-π stacking interactions between the aromatic carbazole units and hydrogen bonding involving the hydroxyphenyl group drives the formation of ordered structures like fibers, spherulites, and crystalline solids. nih.govrsc.org
Molecular recognition, the specific binding of a substrate to a receptor molecule, is another key process. rsc.orgacs.org Carbazole-based systems can act as receptors for various molecules. carloneresearch.eu The carbazole framework provides a defined scaffold that can be functionalized to create specific binding pockets. For instance, the incorporation of carbazole moieties into larger macrocyclic structures or dendrimers can lead to receptors with high affinity and selectivity for particular guests. researchgate.netmdpi.com The N-H and O-H groups of this compound can act as hydrogen-bond donors, while the π-system of the carbazole and the oxygen atom of the hydroxyl group can act as acceptors, allowing for multiple points of interaction and thus, effective molecular recognition. mdpi.com
The self-assembly of carbazole-based dendrimers has been systematically studied, revealing that the morphology of the resulting structures, from crystalline fibers to spherulites, can be controlled by factors like solvent vapor pressure during annealing. nih.govrsc.org The driving forces for this assembly are identified as π-π interactions and van der Waals forces between the carbazole molecules. nih.gov
Table 1: Examples of Self-Assembled Structures in Carbazole-Based Systems
| Carbazole Derivative System | Self-Assembled Morphology | Primary Driving Interactions |
|---|---|---|
| First-generation dendrimer with phenyl-carbazole core | Crystalline fibers, Spherulites | π-π interactions, van der Waals forces |
| Carbazole-functionalized cobalt(II) porphyrin with fullerenes | Supramolecular donor-acceptor complexes | Axial coordination, π-π stacking |
Role of Intermolecular Interactions in Solid-State Properties and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of non-covalent interactions. In this compound and its derivatives, hydrogen bonding and π-π interactions are dominant. nih.gov
Hydrogen Bonding: The N-H group of the carbazole moiety and the O-H group of the hydroxyphenyl substituent are potent hydrogen bond donors. These can interact with acceptor atoms like oxygen and nitrogen on adjacent molecules. For example, N-H···O and O-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.gov These interactions are crucial for the stability of the crystal lattice. researchgate.net
Halogen-Halogen Interactions: In halogenated derivatives of carbazole, halogen-halogen interactions can also contribute to the crystal packing. These interactions, along with C-H···X (where X is a halogen) interactions, add another layer of control over the supramolecular assembly. nih.gov
The combination and competition between these different intermolecular forces determine the final crystal structure, which in turn influences the material's physical properties such as melting point, solubility, and even its optical and electronic characteristics. mdpi.com
Table 2: Key Intermolecular Interactions in Carbazole Crystal Packing
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Classical Hydrogen Bond | N-H, O-H | O, N | Primary structure-directing force, forms chains and networks. nih.gov |
| N-H···π Hydrogen Bond | N-H | Aromatic π-system | Important for molecular recognition and packing in carbazole systems. tandfonline.comresearchgate.net |
| π-π Stacking | Aromatic ring | Aromatic ring | Stabilizes packing through dispersion forces. researchgate.net |
Co-crystallization and Supramolecular Synthons in Carbazole Architectures
Co-crystallization is a powerful technique in crystal engineering where two or more different molecular components are combined in a single crystal lattice. nih.gov This approach is used to modify the physicochemical properties of a solid without altering its chemical composition. mdpi.com For carbazole-based molecules, co-crystallization can be used to introduce new functionalities or to systematically study and control intermolecular interactions. nih.gov
A key concept in co-crystal design is the "supramolecular synthon." taylorfrancis.comroutledge.com This refers to a robust and predictable structural unit formed by specific intermolecular interactions. taylorfrancis.com By identifying and utilizing reliable synthons, chemists can design and construct complex supramolecular architectures with a degree of predictability. acs.org
In the context of carbazole systems, common supramolecular synthons involve hydrogen bonds between the carbazole's N-H group or the hydroxyl group of a substituent and a suitable hydrogen bond acceptor on a co-former molecule. For example, a carboxylic acid co-former could form a robust O-H···N or N-H···O heterosynthon with this compound. researchgate.net The study of these synthons allows for a rational approach to designing co-crystals with desired properties. taylorfrancis.comdergipark.org.trresearchgate.net
For instance, co-crystallization of a carbazole-substituted tetraphenylethylene (B103901) derivative with different solvents like DMF, chloroform, and THF resulted in four different crystalline solids with distinct conformations and emission colors, demonstrating the profound impact of co-crystallization on photophysical properties. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetraphenylethylene |
| N,N-dimethylformamide (DMF) |
| Chloroform |
| Tetrahydrofuran (THF) |
| Dichloromethane |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of carbazole (B46965) derivatives is evolving beyond traditional methods like the Gräbe-Ullmann or Bucherer reactions, moving towards more efficient and environmentally benign processes. numberanalytics.comrsc.org The focus of future synthetic efforts will likely be on sustainability, atom economy, and procedural simplicity.
Key emerging trends include:
Green Chemistry Approaches: There is a growing emphasis on developing "green" or sustainable methods for carbazole synthesis. numberanalytics.comaip.org This includes the use of recyclable catalysts, biodegradable solvents like glycerol, and reaction conditions that minimize waste and energy consumption. rsc.orgaip.org For instance, research has demonstrated the synthesis of carbazole derivatives from lignin, a renewable biomass resource, using cost-effective copper catalysts in a one-pot process. rsc.org
Advanced Catalytic Systems: Transition-metal catalysis remains a cornerstone of modern carbazole synthesis. numberanalytics.comchim.it Palladium-catalyzed cross-coupling and C-H activation reactions are becoming increasingly sophisticated, allowing for the direct and selective functionalization of the carbazole core. chim.itthieme-connect.comtandfonline.com Microwave-assisted synthesis, often coupled with palladium catalysis, has been shown to significantly shorten reaction times and improve yields. numberanalytics.comtandfonline.com Furthermore, the use of Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), is being explored to facilitate cascade reactions that build the carbazole framework under mild conditions. rsc.org
Multicomponent and Domino Reactions: One-pot multicomponent reactions are gaining traction as they allow for the construction of highly substituted and complex carbazole structures from simple precursors in a single step. rsc.orgacs.org These reactions, which form multiple chemical bonds in a sequential manner, are highly efficient and reduce the need for intermediate purification steps. acs.org A microwave-promoted, three-component reaction catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) has been reported for the synthesis of functionalized carbazoles. acs.org
Advanced Computational Modeling for Predictive Design of Next-Generation Carbazole Derivatives
Computational chemistry has become an indispensable tool for accelerating the discovery and design of new materials. longdom.org For N-(4-hydroxyphenyl)carbazole and its derivatives, in silico methods are crucial for predicting their properties and guiding synthetic efforts toward molecules with tailored functionalities.
Future directions in this area involve:
Density Functional Theory (DFT) for Property Prediction: DFT calculations are widely used to investigate the geometric and electronic properties of carbazole derivatives. icm.edu.pljocpr.com These studies allow researchers to predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing materials for optoelectronic applications like solar cells and OLEDs. jocpr.combohrium.comnih.gov By modeling how different substituents on the carbazole core affect these energy levels, scientists can rationally design molecules with desired electronic characteristics. nih.gov
Predictive Modeling for Optoelectronics and NLO: Computational methods are instrumental in screening candidates for non-linear optical (NLO) applications and for understanding charge transport properties. acs.org Theoretical calculations of reorganization energy, a key factor in charge hopping between molecules, can guide the design of more efficient organic semiconductors. icm.edu.pl Time-dependent DFT (TD-DFT) is used to simulate and interpret electronic absorption and emission spectra, providing insights that are crucial for developing new dyes and emitters. nih.govacs.org
Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, computational docking and molecular dynamics simulations are used to predict how carbazole derivatives will interact with biological targets. This allows for the virtual screening of large libraries of compounds and the rational design of new drug candidates with improved efficacy and specificity.
Exploration of Novel Optoelectronic and Advanced Material Applications
The inherent photophysical and electronic properties of the carbazole framework make it a prime candidate for a wide array of advanced applications. ijrpc.com The N-(4-hydroxyphenyl) substituent provides an additional site for modification, further expanding its potential.
Emerging applications being explored include:
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are extensively used as host materials, emitters, and hole-transporting materials in OLEDs. nih.govmdpi.commdpi.com The high thermal stability and excellent charge-transporting capabilities are key advantages. beilstein-journals.org Notably, a novel D-A-D (donor-acceptor-donor) type cyan light-emitting molecule incorporating a this compound moiety has been synthesized. rsc.orgrsc.org Devices using this compound as the emissive layer demonstrated high efficiency, showcasing the direct potential of the this compound scaffold in high-performance displays. rsc.orgrsc.org
Perovskite Solar Cells (PSCs): Carbazole-based compounds are being developed as efficient and stable hole-transporting materials (HTMs) in perovskite solar cells, offering a low-cost alternative to commonly used materials like spiro-OMeTAD. osti.govnih.govrsc.org The ability to tune the electronic properties of carbazoles allows for better energy level alignment within the solar cell device, leading to improved performance and stability. osti.govnih.gov Poly(9-vinyl carbazole) has been used to modify the interface in PSCs, achieving champion power conversion efficiencies of over 20%. researchgate.net
Sensors and Other Devices: The functionalizable nature of the carbazole ring makes it suitable for creating chemosensors. researchgate.net The integration of carbazole derivatives into polymers has also led to the development of materials for resistive memory devices. researchgate.net
Integration into Hybrid Material Systems and Nanostructures
The future of advanced materials often lies in the synergistic combination of different components. Integrating this compound into larger, more complex architectures is a key area of ongoing research.
Promising research avenues include:
Carbazole-Containing Polymers: this compound can be functionalized to create monomers for polymerization. rsc.org The resulting polymers combine the desirable electronic properties of the carbazole unit with the processability and mechanical properties of polymers. beilstein-journals.orgresearchgate.net These materials are being investigated for use in flexible electronics, OLEDs, and as hole conductors in solar cells. rsc.orgresearchgate.netresearchgate.net For example, a monomer was created from 3,6-bis(4-methylphenyl)-9-(4-hydroxyphenyl)carbazole for subsequent polymerization, aiming to create materials for hybrid semiconducting polymer/quantum dot LEDs. rsc.org
Nanoparticle and Nanostructure Formation: Organic nanoparticles, including those formed from carbazole derivatives, are gaining attention for applications in sensing, bioimaging, and electronics. mdpi.combhu.ac.in The aggregation-induced emission (AIE) properties observed in some carbazole derivatives make them particularly interesting for developing highly fluorescent nanoparticles. rsc.org
Hybrid Organic-Inorganic Materials: The hydroxyl group on this compound provides a convenient anchor point for grafting onto inorganic surfaces or linking to inorganic nanostructures, such as quantum dots. This creates hybrid materials that can leverage the properties of both the organic and inorganic components, opening up possibilities for new photocatalysts, sensors, and optoelectronic devices. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-(4-hydroxyphenyl)carbazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions between carbazole derivatives and substituted phenols. For example, analogous syntheses (e.g., N-(4-hydroxyphenyl)phthalimide) use reactions like phthalic anhydride with 4-aminophenol under reflux in polar solvents (e.g., ethanol), catalyzed by glacial acetic acid . Critical parameters include solvent choice, temperature (reflux vs. ambient), and stoichiometric ratios. Optimization may require iterative testing of reaction times (e.g., 4–12 hours) and purification via column chromatography or recrystallization.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify aromatic protons and carbazole/phenol substituents.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Fluorescence Spectroscopy : Used to study interactions with host molecules (e.g., calixarenes), measuring binding constants via fluorescence quenching or lifetime changes .
- X-ray Diffraction (XRD) : For crystal structure determination, critical for validating synthetic accuracy.
Advanced Research Questions
Q. How can researchers address contradictions in spectral data during structural elucidation of this compound derivatives?
- Methodological Answer : Discrepancies often arise from misassigned peaks (e.g., overlapping signals in NMR). Strategies include:
- Comparative Analysis : Cross-referencing with analogous compounds (e.g., N-(4-hydroxyphenyl)imidazole fluorescence data ).
- Computational Validation : Density Functional Theory (DFT) simulations predict NMR/IR spectra to match experimental results.
- Independent Synthesis : Replicating reactions under varying conditions to confirm reproducibility, as highlighted in critiques of misreported maleimide syntheses .
Q. What experimental designs are recommended for studying the biological activity of this compound?
- Methodological Answer :
- In Silico Screening : Molecular docking to predict interactions with biological targets (e.g., enzymes linked to cytotoxicity) .
- In Vitro Assays : Dose-response studies using cancer cell lines, with IC calculations. For example, 4HPR (a retinamide analog) was evaluated via PERK/eIF2α pathway analysis .
- Mechanistic Probes : Fluorescence-based assays to monitor cellular uptake or sublocalization, as demonstrated in calixarene-binding studies .
Q. How can solubility and bioavailability of this compound be enhanced for pharmacological applications?
- Methodological Answer :
- Derivatization : Introducing hydrophilic groups (e.g., sulfonate, PEG chains) via substitution reactions .
- Co-Crystallization : Using host-guest systems (e.g., p-sulfonatocalix[4]arene) to improve aqueous stability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance delivery efficiency.
Future Research Directions
- Mechanistic Studies : Elucidate the role of carbazole’s electron-rich structure in redox behavior or photophysical properties.
- Multidisciplinary Applications : Explore use in organic electronics (e.g., OLEDs) or as a ligand for metal-organic frameworks (MOFs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
